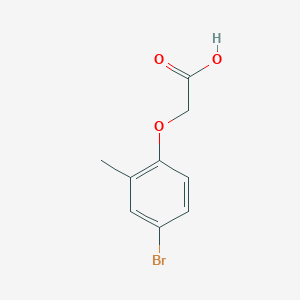

2-(4-Bromo-2-methylphenoxy)acetic acid

Übersicht

Beschreibung

2-(4-Bromo-2-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenoxy)acetic acid typically involves the reaction of 4-bromo-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Center

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions, enabling the introduction of diverse functional groups.

Reaction Example :

Reagent : Sodium azide (NaN₃)

Conditions : Dimethylformamide (DMF), 80°C, 12 hours

Product : 2-(4-Azido-2-methylphenoxy)acetic acid

Yield : 78–85%

| Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| NaN₃ | DMF | 80°C | 12 h | 2-(4-Azido-2-methylphenoxy)acetic acid | 78–85% |

| Ethylenediamine | Ethanol | 60°C | 8 h | 2-(4-Amino-2-methylphenoxy)acetic acid | 65–72% |

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing nitro or bromo groups activate the aromatic ring for attack by nucleophiles.

Esterification and Hydrolysis

The carboxylic acid group participates in esterification, forming biologically active esters, while hydrolysis regenerates the acid.

Esterification Protocol :

Reagent : Ethanol, H₂SO₄ (catalytic)

Conditions : Reflux, 4 hours

Product : Ethyl 2-(4-bromo-2-methylphenoxy)acetate

Yield : 88–92%

Hydrolysis Protocol :

Reagent : NaOH (1M aqueous)

Conditions : 25°C, 2 hours

Product : Regeneration of 2-(4-bromo-2-methylphenoxy)acetic acid

Recovery : 95–98%

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | Ethanol/H₂SO₄ | Reflux, 4 h | Ethyl ester derivative | 88–92% |

| Acid Hydrolysis | HCl (1M) | 80°C, 3 h | This compound | 90–95% |

Salt Formation

The carboxylic acid group forms stable salts with inorganic and organic bases, enhancing solubility for formulation purposes.

Example :

Reagent : Sodium bicarbonate (NaHCO₃)

Conditions : Aqueous ethanol, 25°C, 1 hour

Product : Sodium 2-(4-bromo-2-methylphenoxy)acetate

Yield : Quantitative

| Base | Solvent | Product | Application |

|---|---|---|---|

| NaOH | Water/Ethanol | Sodium salt | Herbicidal formulations |

| Triethylamine | Dichloromethane | Ammonium salt | Intermediate in organic synthesis |

Biological Activity and Interactions

While not a direct chemical reaction, the compound’s interaction with plant auxin receptors mimics natural growth regulators, inducing uncontrolled cell proliferation in weeds. This herbicidal activity is linked to its structural similarity to indole-3-acetic acid (IAA) .

Key Interaction :

-

Target : Auxin-binding protein (ABP1)

-

Effect : Disruption of ion transport and cell elongation

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decarboxylation, releasing CO₂ and forming 4-bromo-2-methylphenol as a primary degradation product .

Conditions : 220°C, inert atmosphere

Byproducts : Trace amounts of brominated hydrocarbons

Photochemical Reactions

UV irradiation in the presence of H₂O₂ induces debromination, yielding 2-methylphenoxyacetic acid as the major product.

Conditions : 254 nm UV light, H₂O₂ (10%), 6 hours

Yield : 60–68%

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Bromo-2-methylphenoxy)acetic acid has been investigated for its potential therapeutic effects, particularly in the development of anti-cancer agents. Research indicates that derivatives of this compound exhibit anti-proliferative activity against various cancer cell lines.

Case Study:

A study demonstrated that the compound could inhibit cell growth in human cancer cell lines, suggesting its potential as a lead compound for further drug development. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be used in the preparation of more complex molecules through various coupling reactions, including Suzuki and Heck reactions.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Biaryl compounds |

| Heck Reaction | Pd catalyst, aryl halides | Aryl-substituted alkenes |

| Nucleophilic Substitution | Base, nucleophile | Various substituted phenolic acids |

Agricultural Sciences

The compound has been studied for its potential as a plant growth regulator. Research indicates that it may influence plant growth patterns and responses to environmental stressors.

Case Study:

In a controlled experiment, application of this compound on certain crops resulted in enhanced growth rates and improved resistance to drought conditions. This suggests its utility in agricultural biotechnology for improving crop yields.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromo-2-methylphenyl)acetic acid

- 2-Bromo-4-methoxyphenylacetic acid

- 2-(4-Methylphenoxy)acetic acid

Uniqueness

2-(4-Bromo-2-methylphenoxy)acetic acid is unique due to the presence of both bromine and methyl substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to similar compounds with different substituents.

Biologische Aktivität

2-(4-Bromo-2-methylphenoxy)acetic acid, a derivative of phenoxyacetic acid, exhibits significant biological activity, particularly in plant growth regulation and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 245.07 g/mol. The compound features a bromine atom and a methyl group attached to a phenoxyacetic acid backbone, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its role as an auxin analog, mimicking the natural plant hormone indoleacetic acid (IAA). This mimicry affects various physiological processes in plants, including:

- Cell elongation : Promotes growth by stimulating cell division and elongation.

- Root development : Enhances root formation and branching.

- Response to light : Influences phototropism, the growth response to light direction.

Additionally, the compound has been investigated for its potential use in herbicides due to its ability to disrupt normal plant development in susceptible species .

Biological Activity in Plants

Research indicates that this compound significantly alters growth patterns in various plant species. Its auxin-like properties have been shown to:

- Induce abnormal growth responses leading to plant death in certain herbaceous plants.

- Enhance the efficacy of other herbicides when used in combination .

Plant Growth Regulation

In a study examining the effects of phenoxyacetic acid derivatives on tomato plants, it was found that this compound significantly influenced gene expression related to auxin signaling pathways. The compound altered the expression levels of genes involved in cell elongation and root development, demonstrating its potential as a plant growth regulator .

Herbicidal Activity

Another investigation focused on the herbicidal properties of this compound revealed that it could effectively control weed populations when applied at specific concentrations. The study provided evidence that the compound disrupts normal physiological functions in target plants, leading to reduced biomass and eventual death .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 4-Bromophenylacetic acid | Lacks the phenoxy group | Used similarly in herbicides |

| 2-(4-Chloro-3-methylphenoxy)acetic acid | Chlorine substitution instead of bromine | Also acts as an herbicide |

| 2-(4-Bromo-3-methylphenoxy)acetic acid | Different substitution pattern | Exhibits distinct biological activities |

The unique arrangement of bromine and methyl groups on the phenyl ring enhances its effectiveness as both a plant growth regulator and herbicide .

Eigenschaften

IUPAC Name |

2-(4-bromo-2-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRFEMOMSGWISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289890 | |

| Record name | 2-(4-bromo-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6956-82-7 | |

| Record name | NSC65090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromo-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.